molecular formula C15H9N3O3S B2716899 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide CAS No. 1808600-14-7

2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide

Cat. No.: B2716899
CAS No.: 1808600-14-7
M. Wt: 311.32
InChI Key: LZNGUGLQLBVRLW-UHFFFAOYSA-N
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Description

2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

Green Organic Chemistry Synthesis and Fungal Biotransformation

A notable application in scientific research involving compounds similar to 2-cyano-3-(furan-2-yl)-N-(2-sulfanyl-1,3-benzoxazol-6-yl)prop-2-enamide is demonstrated in the green organic chemistry synthesis under microwave radiation. This approach utilized filamentous marine and terrestrial-derived fungi for the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide, showcasing a unique enzymatic process that introduces an uncommon CN-bearing stereogenic center. This research highlights the potential of microbial biotransformation in synthesizing enantiomerically enriched compounds, underlining the importance of sustainable chemistry practices (Jimenez et al., 2019).

Heterocyclic Chemistry Innovations

Further investigations into the realm of heterocyclic chemistry reveal the reactivity of similar cyano-furan compounds with various reagents, leading to the synthesis of novel enaminonitriles. These enaminonitriles serve as precursors for the construction of complex heterocycles, such as pyrazoles and annulated furazano derivatives, demonstrating the compound's versatility in synthesizing structurally diverse and potentially bioactive molecules (Strizhenko et al., 2020).

Synthetic Precursors and Novel Azines

Enaminone derivatives incorporating dibromobenzofuran moieties, similar in reactivity to the core structure of this compound, have been utilized as versatile precursors for synthesizing novel azines and azolotriazines. This research exemplifies the strategic use of enaminone intermediates for constructing complex heterocyclic frameworks, expanding the toolkit for heterocyclic chemistry and potentially uncovering new therapeutic agents (Sanad & Mekky, 2018).

Cyanation and Derivative Synthesis

The cyanation reactions of similar furan derivatives have been explored to synthesize cyano derivatives, which were further transformed into various carbon-substituted compounds. This body of work illustrates the compound's utility in organic synthesis, enabling the creation of a diverse array of derivatives with potential applications in materials science, pharmaceuticals, and agrochemicals (Shiotani & Taniguchi, 1997).

Properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3S/c16-8-9(6-11-2-1-5-20-11)14(19)17-10-3-4-12-13(7-10)21-15(22)18-12/h1-7H,(H,17,19)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNGUGLQLBVRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2)NC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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